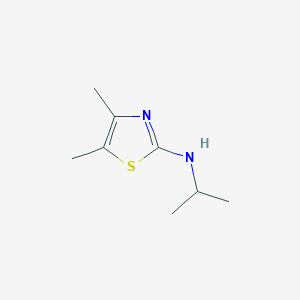

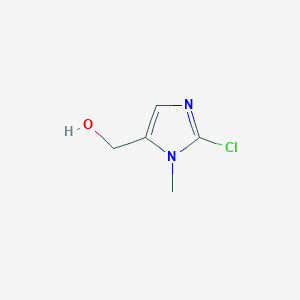

![molecular formula C11H14ClN3 B1488288 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 1550463-41-6](/img/structure/B1488288.png)

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Overview

Description

“4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” is a chemical compound . It’s a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to have diverse biological activities .

Synthesis Analysis

The synthesis of pyrimidines and pyrroles, which are components of the compound, has been extensively studied . For instance, pyrimidines can be synthesized through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Pyrroles can be synthesized through a condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Chemical Reactions Analysis

The chemical reactions involving pyrimidines and pyrroles have been studied . For example, pyrimidines can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones . Pyrroles can undergo various reactions due to their moderately acidic –NH– and –CH– protons .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine, while not directly mentioned in the available literature, shares structural motifs with several pyrimidine derivatives explored for their chemical synthesis methods, structural analysis, and potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine demonstrates the importance of chloro-substituted pyrimidines as intermediates in developing small molecule anticancer drugs. A rapid synthesis method for this compound has been developed, optimizing the yield and confirming its structure through NMR and MS spectrum analyses (Jianlan Kou & Feiyi Yang, 2022).

Pharmaceutical and Medicinal Chemistry

Pyrimidine derivatives play a critical role in medicinal and pharmaceutical applications due to their presence in nucleic acids and potential for therapeutic use. Research into pyrimidine compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has involved crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies to understand their interactions and stability. These studies provide insight into the pharmacological potential of pyrimidine derivatives, including those related to this compound (S. Gandhi et al., 2016).

Material Science and Nonlinear Optics

The exploration of thiopyrimidine derivatives for their nonlinear optical (NLO) properties indicates the versatility of pyrimidine-based compounds in fields beyond pharmaceuticals. By synthesizing and analyzing the structural parameters and NLO properties of these derivatives, researchers can uncover novel applications in optoelectronics and material science, potentially relevant to derivatives like this compound (A. Hussain et al., 2020).

properties

IUPAC Name |

2-(6-chloropyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOHMLBWHXRDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)

![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)

![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)

![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)